molecular formula C30H39N3O7 B14742305 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid CAS No. 5327-71-9

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid

Cat. No.: B14742305
CAS No.: 5327-71-9
M. Wt: 553.6 g/mol
InChI Key: GVHWPCGCEYRPCZ-UHFFFAOYSA-N
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Description

The compound 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid is a complex organic molecule. It is classified as an alkaloid, a group of naturally occurring compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their wide range of pharmacological effects and are often used in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid involves multiple steps. The starting materials typically include indole derivatives and various reagents to introduce the methoxy groups and other functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 10,11-dimethoxystrychnine
  • Brucine
  • Strychnine

Uniqueness

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid: is unique due to its complex structure and specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5327-71-9

Molecular Formula

C30H39N3O7

Molecular Weight

553.6 g/mol

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid

InChI

InChI=1S/C23H26N2O4.C7H13NO3/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2)3-6(7(10)11)8-4-9/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4-6H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

GVHWPCGCEYRPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC=O.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

Origin of Product

United States

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